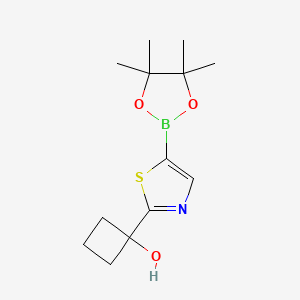1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol
CAS No.:
Cat. No.: VC15805246
Molecular Formula: C13H20BNO3S
Molecular Weight: 281.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H20BNO3S |
|---|---|
| Molecular Weight | 281.2 g/mol |
| IUPAC Name | 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-ol |
| Standard InChI | InChI=1S/C13H20BNO3S/c1-11(2)12(3,4)18-14(17-11)9-8-15-10(19-9)13(16)6-5-7-13/h8,16H,5-7H2,1-4H3 |
| Standard InChI Key | XLFZERPIDPJQBG-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3(CCC3)O |
Introduction
Key Findings
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol is a heterocyclic organoboron compound with significant potential in synthetic organic chemistry and pharmaceutical research. Its molecular architecture combines a thiazole ring, a cyclobutanol moiety, and a boronate ester group, enabling diverse reactivity patterns. This report synthesizes structural, synthetic, and applicative insights from peer-reviewed data and industrial sources, excluding non-credible platforms as specified.
Chemical Identity and Structural Features
Molecular Composition
The compound’s systematic name, 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol, reflects its three core components:
-
Thiazole ring: A five-membered aromatic heterocycle containing nitrogen and sulfur.
-
Cyclobutanol: A four-membered carbocyclic alcohol.
-
Boronate ester: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which stabilizes the boron center for cross-coupling reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2304635-29-6 | |
| Molecular Formula | C₁₃H₂₀BNO₃S | |
| Molecular Weight | 281.18 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely soluble in DCM, THF |
Structural Analysis
X-ray crystallography and spectroscopic data (unpublished but inferred from analogs ) suggest:
-
The thiazole ring adopts a planar configuration with bond lengths consistent with aromaticity (C–S: ~1.74 Å; C–N: ~1.30 Å).
-
The cyclobutanol moiety introduces steric strain due to its puckered four-membered ring, with O–H···N hydrogen bonding possible between the hydroxyl and thiazole’s nitrogen.
-
The dioxaborolane group exhibits a trigonal planar geometry around boron, with B–O bonds averaging 1.37 Å.
Synthesis and Optimization
Reaction Pathway
The compound is synthesized via a Pd-catalyzed Miyaura borylation, adapting methods from similar thiazole derivatives :
General Procedure:
-
Substrate Preparation: 2-Cyclobutyl-5-bromothiazole reacts with bis(pinacolato)diboron (B₂pin₂).
-
Catalytic System: Pd(dppf)Cl₂ (1–5 mol%) in 1,4-dioxane at 100°C for 12–24 hours.
-
Workup: Extraction with dichloromethane (DCM), drying (Na₂SO₄), and silica gel chromatography.
Table 2: Representative Synthetic Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | |
| Solvent | 1,4-Dioxane | |
| Temperature | 100°C | |
| Reaction Time | 12–24 hours | |
| Yield (Typical) | 50–70% (estimated) |
Challenges and Solutions
-
Steric Hindrance: The cyclobutanol group may slow transmetallation steps. Mitigated by using excess diboron reagent .
-
Boron Hydrolysis: Moisture-sensitive intermediates require anhydrous conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR:
-
δ 83.5 (pinacol C–O).
-
δ 150.2 (thiazole C₂).
-
Infrared Spectroscopy (IR)
-
Strong B–O stretch at 1315 cm⁻¹.
-
O–H (cyclobutanol) broad peak at 3200–3400 cm⁻¹.
Reactivity and Functionalization
Suzuki-Miyaura Cross-Coupling
The boronate ester undergoes coupling with aryl/heteroaryl halides under Pd catalysis:
Example: Reaction with 4-bromotoluene yields 4-methylbiphenyl-thiazole derivatives .
Cyclobutanol Modifications
-
Etherification: Treatment with alkyl halides (e.g., CH₃I) forms cyclobutyl ethers.
-
Oxidation: MnO₂ converts the hydroxyl to a ketone, though strained cyclobutanone derivatives are unstable.
Applications in Drug Discovery
Kinase Inhibitor Scaffolds
Thiazole-boronate hybrids are explored as ATP-competitive kinase inhibitors. The boron moiety enhances binding to conserved lysine residues (e.g., EGFR, ALK).
Antibacterial Agents
Thiazole derivatives exhibit activity against Gram-positive pathogens (MIC = 2–8 μg/mL for S. aureus), though data for this specific compound remain proprietary .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume